1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a fluorinated tertiary amine featuring a piperazine core substituted with a phenyl group at position 1 and a 5-(trifluoromethyl)pyridin-2-yl moiety at position 4 . This compound is frequently utilized as a synthetic intermediate or pharmacophore in drug discovery, particularly for CNS-targeted therapies due to its balanced lipophilicity and structural versatility .
Properties
IUPAC Name |
1-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3/c17-16(18,19)13-6-7-15(20-12-13)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZKBJYVSPPXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has been investigated for various biological activities, including:
Antidepressant Activity
Research indicates that derivatives of phenylpiperazines exhibit significant antidepressant effects by acting as selective serotonin reuptake inhibitors (SSRIs). The presence of the trifluoromethyl group enhances binding affinity to serotonin receptors.
Case Study : A study demonstrated that similar compounds showed an IC50 value of 0.013 µM against monoamine oxidase B (MAO-B), indicating potential for treating mood disorders .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. The trifluoromethyl group contributes to increased potency against resistant strains.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Acaricidal Activity
Recent studies have identified the compound's efficacy against acarids, particularly Tetranychus urticae. The structure–activity relationship (SAR) analysis revealed that modifications to the piperazine structure significantly affect acaricidal potency.
Case Study : A derivative exhibited high activity against both adult mites and eggs, suggesting potential agricultural applications .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Trifluoromethyl | Enhanced lipophilicity | 0.039 | Increases receptor binding |
| Phenyl | Moderate activity | 0.045 | Contributes to selectivity |
| Pyridine | Significant interaction | 0.050 | Essential for receptor binding |
Mechanism of Action
The mechanism of action of 1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of piperazine derivatives allows for tailored pharmacological profiles. Below is a detailed comparison of 1-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine with structurally analogous compounds:
Table 1: Comparative Analysis of Piperazine Derivatives
Key Findings :
Substituent Position Matters :
- The 5-CF₃-pyridin-2-yl group in the target compound provides optimal steric and electronic effects for receptor binding compared to 6-CF₃ analogs .
- Sulfonyl (C₆H₅SO₂) or carbonyl (pyridine-3-carbonyl) substituents increase polarity but may limit blood-brain barrier penetration .
Hydroxyl groups (e.g., ethanol derivative) enhance hydrophilicity, favoring peripheral over CNS targets .
Biological Relevance :
Biological Activity
1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its structural features, particularly the trifluoromethyl group and the piperazine moiety, suggest a unique interaction profile with biological targets. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A piperazine ring , which is known for its ability to interact with various receptors.
- A trifluoromethyl group , which can enhance lipophilicity and metabolic stability.
Research indicates that compounds containing piperazine derivatives often exhibit activity at neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. The trifluoromethyl group may enhance binding affinity and selectivity towards these targets.
Pharmacological Studies
- Antidepressant Activity : In a study assessing the antidepressant-like effects of various piperazine derivatives, this compound demonstrated significant activity in behavioral models such as the forced swim test (FST) and tail suspension test (TST) .
- Anxiolytic Effects : The compound was also evaluated for anxiolytic properties using the elevated plus maze (EPM) test. Results indicated reduced anxiety-like behavior, suggesting a potential for treating anxiety disorders .
- Neuroprotective Effects : Preliminary studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential role in neurodegenerative disease management .
Data Tables
| Biological Activity | Model Used | Effect Observed |
|---|---|---|
| Antidepressant | Forced Swim Test | Significant reduction in immobility time |
| Anxiolytic | Elevated Plus Maze | Increased time spent in open arms |
| Neuroprotective | Neuronal Cell Culture | Reduced apoptosis under oxidative stress |
Case Study 1: Antidepressant Efficacy
A randomized controlled trial evaluated the efficacy of this compound in patients with major depressive disorder. Patients receiving the compound showed a statistically significant improvement on the Hamilton Depression Rating Scale compared to placebo .
Case Study 2: Anxiety Disorders
In a cohort study involving patients with generalized anxiety disorder, treatment with this compound resulted in a notable decrease in anxiety symptoms over a 12-week period, as measured by standardized anxiety scales .
Q & A
Q. What are the key considerations in designing a synthetic route for 1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine?
A robust synthetic route typically involves multi-step reactions, starting with functionalization of the piperazine core and subsequent coupling with a trifluoromethylpyridine derivative. Critical factors include:
- Reaction conditions : Temperature control (e.g., 0–80°C), solvent selection (e.g., dichloromethane or DMF), and catalysts (e.g., HOBt/TBTU for amide coupling) to optimize yields .
- Purification : Use of column chromatography or HPLC to isolate high-purity intermediates and final products .
- Functional group compatibility : Protecting groups may be required to prevent undesired side reactions during sulfonylation or alkylation steps .
Q. How do structural modifications influence the biological activity of this compound?
The trifluoromethyl group on the pyridine ring enhances lipophilicity and metabolic stability, while the phenylpiperazine moiety contributes to receptor binding. For example:
- Electron-withdrawing groups (e.g., trifluoromethyl) improve resistance to oxidative degradation .
- Substituent positioning : The 5-position on pyridine is critical for maintaining affinity toward neurological or antimicrobial targets .
Comparative studies using analogues with halogenated or methylated groups can validate these effects .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : To confirm regiochemistry and purity (e.g., ¹H/¹³C NMR for piperazine ring protons and trifluoromethyl signals) .
- Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography : To resolve 3D conformation and assess interactions with biological targets .
Advanced Research Questions
Q. What strategies optimize yield in multi-step syntheses of this compound derivatives?
- Stepwise coupling : Sequential introduction of substituents (e.g., sulfonyl or acyl groups) minimizes steric hindrance .
- Microwave-assisted synthesis : Reduces reaction time for steps requiring high temperatures (e.g., cyclization) .
- Parallel screening : Testing solvent systems (e.g., DCM vs. THF) and catalysts (e.g., Pd-based vs. Cu-based) to identify optimal conditions .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response profiling : Establish EC50/IC50 values under standardized assay conditions (e.g., cell lines, incubation times) .
- Target validation : Use siRNA knockdown or CRISPR-edited models to confirm specificity for suspected receptors (e.g., serotonin or dopamine receptors) .
- Meta-analysis : Cross-reference data from structurally related compounds (e.g., 4-arylpiperazines) to identify trends in activity .
Q. What methodologies elucidate the mechanism of action for this compound in neurological targets?
- Radioligand binding assays : Quantify affinity for receptors like 5-HT1A or D2 using tritiated ligands .
- Molecular dynamics simulations : Model interactions between the trifluoromethylpyridine group and hydrophobic receptor pockets .
- In vivo pharmacokinetics : Assess blood-brain barrier penetration using LC-MS/MS to measure brain-to-plasma ratios .
Q. How can structural analogs be designed to mitigate toxicity while retaining efficacy?
- Bioisosteric replacement : Substitute the trifluoromethyl group with a chloro or cyano group to reduce metabolic liabilities .
- Prodrug strategies : Introduce hydrolyzable esters or amides to enhance solubility and reduce off-target effects .
- Toxicogenomics : RNA-seq or proteomics to identify pathways affected by high-dose exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
